molecular formula C19H17N3O3 B2809023 N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 1025205-49-5

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2809023
CAS No.: 1025205-49-5
M. Wt: 335.363
InChI Key: AVOSVUCIXYAHLR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide is a compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction between tryptamine and a nitrophenyl derivative. One common method for preparing such compounds is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. DCC reacts with the carboxyl group of the nitrophenyl derivative to produce an activated acylating agent that then reacts with the amino group of tryptamine to form the amide bond .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various receptors and enzymes, leading to its biological effects. For example, indole derivatives can inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(9-8-14-4-3-5-16(12-14)22(24)25)20-11-10-15-13-21-18-7-2-1-6-17(15)18/h1-9,12-13,21H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOSVUCIXYAHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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